molecular formula C24H17ClN4O3S B12020394 Methyl 4-[2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]benzoate

Methyl 4-[2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]benzoate

Cat. No.: B12020394
M. Wt: 476.9 g/mol
InChI Key: YJRKGCXQFMFTNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-[2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other derivatives of chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine and thiazole-based compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of Methyl 4-[2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H17ClN4O3S

Molecular Weight

476.9 g/mol

IUPAC Name

methyl 4-(4-chloro-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl)benzoate

InChI

InChI=1S/C24H17ClN4O3S/c1-31-23(30)14-6-4-13(5-7-14)22-19-20(16-11-15(25)8-9-17(16)32-22)28-24-26-12-27-29(24)21(19)18-3-2-10-33-18/h2-12,21-22H,1H3,(H,26,27,28)

InChI Key

YJRKGCXQFMFTNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CS6

Origin of Product

United States

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